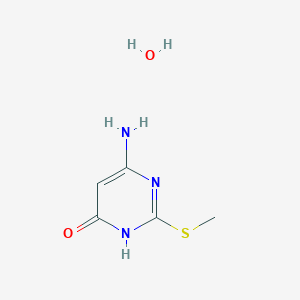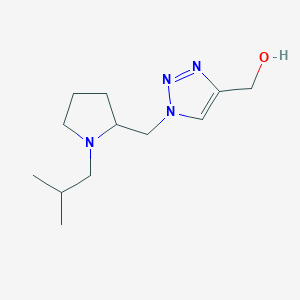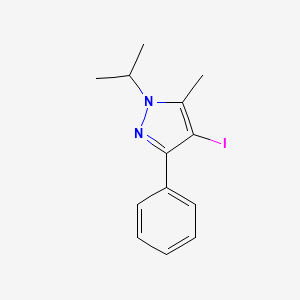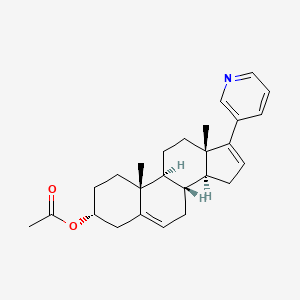
(3r)-Abiraterone acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3?)?-3-?Acetate-17-?(3-?pyridinyl)?-androsta-?5,?16-?dien-?3-?ol” is a synthetic derivative of androstane, a steroidal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from a suitable steroidal precursor. Common steps may include:
Functional Group Protection: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of Pyridinyl Group: Introduction of the pyridinyl group at the 17th position through nucleophilic substitution or other suitable reactions.
Acetylation: Acetylation of the hydroxyl group at the 3rd position using acetic anhydride or acetyl chloride under acidic or basic conditions.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert double bonds to single bonds or reduce ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other steroidal compounds.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Receptor Binding Studies: Investigated for its ability to bind to steroid receptors.
Enzyme Inhibition: Studied as an inhibitor of specific enzymes involved in steroid metabolism.
Medicine
Drug Development: Potential use in developing new therapeutic agents for diseases like cancer or hormonal disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in the body.
Industry
Biomaterials: Potential use in the development of biomaterials for medical applications.
Agriculture: Investigated for its effects on plant growth and development.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets such as steroid receptors or enzymes. The pyridinyl group may enhance its binding affinity or selectivity. The acetate group can influence its solubility and stability. The pathways involved may include modulation of gene expression, inhibition of enzyme activity, or alteration of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androsta-5,16-dien-3-ol: A similar steroidal compound without the pyridinyl and acetate groups.
17-Pyridinyl-androsta-5,16-dien-3-ol: Lacks the acetate group but has the pyridinyl group.
3-Acetate-androsta-5,16-dien-3-ol: Lacks the pyridinyl group but has the acetate group.
Uniqueness
The presence of both the pyridinyl and acetate groups in “(3?)?-3-?Acetate-17-?(3-?pyridinyl)?-androsta-?5,?16-?dien-?3-?ol” makes it unique
Propriétés
Formule moléculaire |
C26H33NO2 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21+,23+,24+,25+,26-/m1/s1 |
Clé InChI |
UVIQSJCZCSLXRZ-BRSOJCHPSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


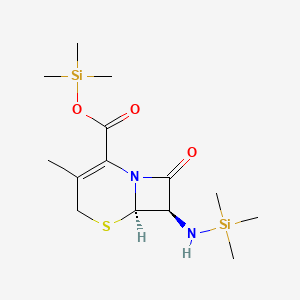
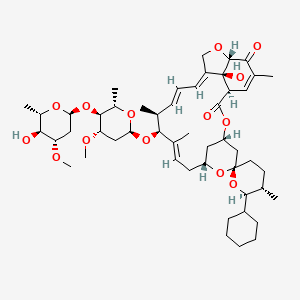
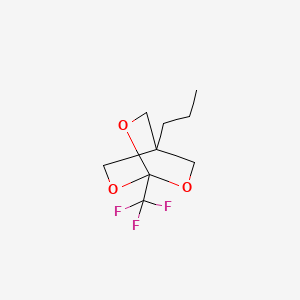
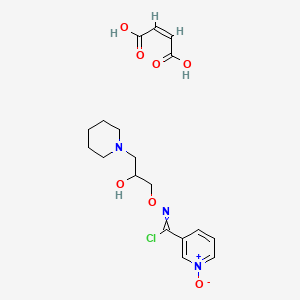
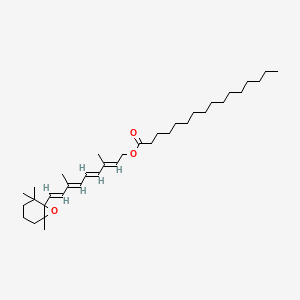
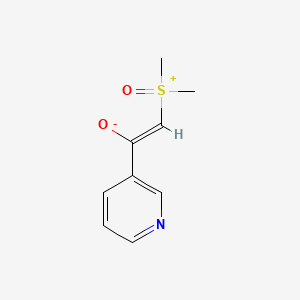
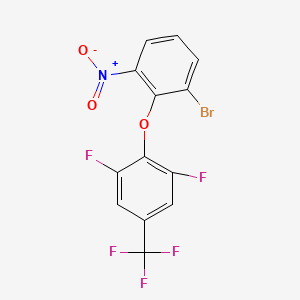
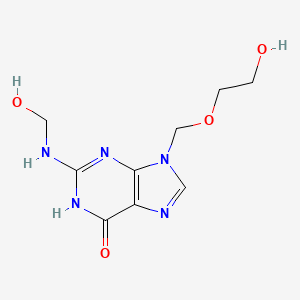
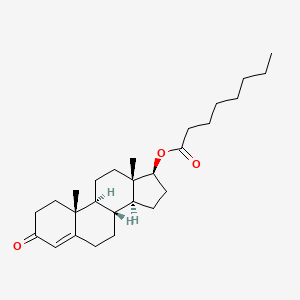

![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)
